molecular formula C16H20N4O3 B2554781 5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380145-15-1

5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2554781
CAS No.: 2380145-15-1
M. Wt: 316.361
InChI Key: TZJFEVWJTQFYFG-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and an oxazole-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps. One common route includes the formation of the oxazole ring, followed by the attachment of the piperidine moiety, and finally, the coupling with the pyrimidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an oxazole-piperidine moiety sets it apart from other similar compounds, potentially offering unique therapeutic benefits.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-12-9-17-16(18-10-12)22-13-4-6-20(7-5-13)15(21)14-8-11(2)23-19-14/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJFEVWJTQFYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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